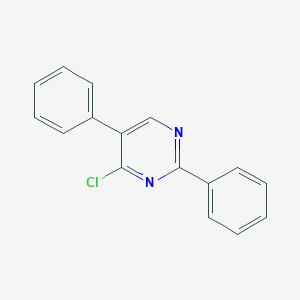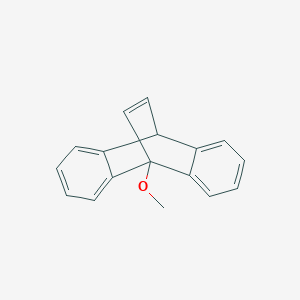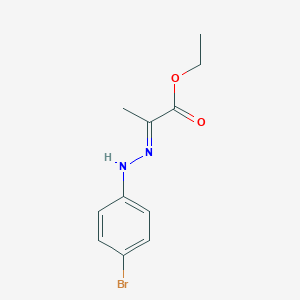
2,5-dimethoxy-N-(2-pyridinyl)benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,5-dimethoxy-N-(2-pyridinyl)benzenesulfonamide is a chemical compound that has been widely used in scientific research due to its unique properties. This compound is commonly referred to as DPBS, and it has been studied extensively for its potential applications in various fields such as medicine, pharmacology, and biochemistry.
Wirkmechanismus
The mechanism of action of DPBS is not fully understood, but studies have shown that it can inhibit the activity of certain enzymes and proteins that are involved in cell growth and division. DPBS has been shown to induce apoptosis by activating the caspase pathway, which leads to cell death. DPBS has also been shown to inhibit the activity of certain kinases that are involved in cell signaling pathways.
Biochemical and Physiological Effects:
DPBS has been shown to have a variety of biochemical and physiological effects. Studies have shown that DPBS can inhibit the growth of cancer cells, induce apoptosis, and inhibit the activity of certain enzymes and proteins. DPBS has also been shown to have anti-inflammatory effects and can reduce oxidative stress. In addition, DPBS has been shown to have neuroprotective effects and can protect against neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
DPBS has several advantages for lab experiments. It is easy to synthesize, and it is stable and relatively non-toxic. DPBS has also been shown to have a high degree of selectivity for certain enzymes and proteins, making it a valuable tool for studying specific cellular pathways. However, DPBS also has some limitations. It is not water-soluble, which can make it difficult to use in certain experiments. In addition, DPBS can be expensive to synthesize, which can limit its use in large-scale experiments.
Zukünftige Richtungen
There are several future directions for further research on DPBS. One area of research is to explore the potential use of DPBS in cancer treatment. Studies have shown that DPBS can inhibit the growth of cancer cells, and further research is needed to determine its efficacy as a cancer treatment. Another area of research is to explore the potential use of DPBS in treating neurodegenerative diseases. Studies have shown that DPBS has neuroprotective effects, and further research is needed to determine its potential as a treatment for these diseases. Finally, further research is needed to explore the mechanism of action of DPBS and its potential use in other scientific research applications.
Synthesemethoden
DPBS can be synthesized using a simple and efficient method that involves the reaction of 2,5-dimethoxybenzenesulfonyl chloride with 2-pyridinecarboxamide in the presence of a base such as triethylamine. The reaction takes place at room temperature, and the product can be obtained in high yield and purity. This method has been widely used to synthesize DPBS for scientific research purposes.
Wissenschaftliche Forschungsanwendungen
DPBS has been used in various scientific research applications, including pharmacology, biochemistry, and medicinal chemistry. One of the most significant applications of DPBS is in the field of cancer research. Studies have shown that DPBS can inhibit the growth of cancer cells and induce apoptosis, making it a potential candidate for cancer treatment. DPBS has also been studied for its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's.
Eigenschaften
Molekularformel |
C13H14N2O4S |
|---|---|
Molekulargewicht |
294.33 g/mol |
IUPAC-Name |
2,5-dimethoxy-N-pyridin-2-ylbenzenesulfonamide |
InChI |
InChI=1S/C13H14N2O4S/c1-18-10-6-7-11(19-2)12(9-10)20(16,17)15-13-5-3-4-8-14-13/h3-9H,1-2H3,(H,14,15) |
InChI-Schlüssel |
ZPLMDJXLTAUJHZ-UHFFFAOYSA-N |
SMILES |
COC1=CC(=C(C=C1)OC)S(=O)(=O)NC2=CC=CC=N2 |
Kanonische SMILES |
COC1=CC(=C(C=C1)OC)S(=O)(=O)NC2=CC=CC=N2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![9-methoxy-5H-pyrido[3',2':5,6]pyrimido[2,1-b][1,3]benzothiazol-5-one](/img/structure/B231781.png)



![Acenaphtho[1,2-g]pteridin-11-ol](/img/structure/B231788.png)
![4-[[(2R,3S,4R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-4-oxobutanoic acid](/img/structure/B231791.png)


![1,3,6-Trimethoxytricyclo[6.2.2.0~2,7~]dodeca-2,4,6,9,11-pentaene](/img/structure/B231796.png)
![1-Methoxy-9,11-dimethyltricyclo[6.2.2.0~2,7~]dodeca-2,4,6,9,11-pentaene](/img/structure/B231797.png)
